

# A Comparative Guide to FAK-Targeting PROTACs: BI-3663 and Beyond

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## Compound of Interest

Compound Name: BI-3663

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The landscape of targeted protein degradation has expanded rapidly, offering novel therapeutic strategies for diseases driven by aberrant protein function. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase frequently overexpressed in various cancers, has emerged as a compelling target.<sup>[1][2]</sup> Unlike traditional kinase inhibitors that only block the catalytic activity of FAK, Proteolysis-Targeting Chimeras (PROTACs) mediate the degradation of the entire FAK protein, thereby eliminating both its kinase-dependent and kinase-independent scaffolding functions.<sup>[3]</sup> This guide provides a comprehensive comparison of **BI-3663**, a well-characterized FAK-targeting PROTAC, with other notable FAK degraders, including BI-0319, FC-11, and defactinib-based PROTACs.

## Performance Comparison of FAK-Targeting PROTACs

The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the reported in vitro performance of **BI-3663** and its counterparts.

### Table 1: In Vitro Degradation Potency (DC50)

PROTAC	FAK Ligand	E3 Ligase Ligand	Cell Line	DC50 (nM)	Reference
BI-3663	BI-4464	Pomalidomide (CRBN)	A549 (Lung Carcinoma)	27	<a href="#">[4]</a>
Hep3B2.1-7 (Hepatocellular Carcinoma)	~25 (pDC50=7.6)	<a href="#">[5]</a>			
Panel of 11 HCC Lines (Median)	30	<a href="#">[4]</a>			
BI-0319	BI-4464	VHL Ligand	PATU-8988T (Pancreatic Carcinoma)	>1000	<a href="#">[1]</a>
FC-11	PF-562271	Pomalidomide (CRBN)	PA-1 (Ovarian Teratocarcinoma)	0.08	
TM3 (Leydig Cells)	0.31				
MDA-MB-436 (Melanoma)	0.33				
LNCaP (Prostate Carcinoma)	0.37				
Ramos (Burkitt's Lymphoma)	0.04				
Defactinib-PROTAC (PROTAC-3)	Defactinib	VHL Ligand	PC3 (Prostate Cancer)	3.0	<a href="#">[2]</a>

Defactinib- PROTAC (16b)	Defactinib Derivative	Lenalidomide Analog (CRBN)	A549 (Lung Carcinoma)	6.16	<a href="#">[3]</a>
BSJ-04-146	VS-4718	CRBN Ligand	PATU-8988T (Pancreatic Carcinoma)	<10	<a href="#">[1]</a>

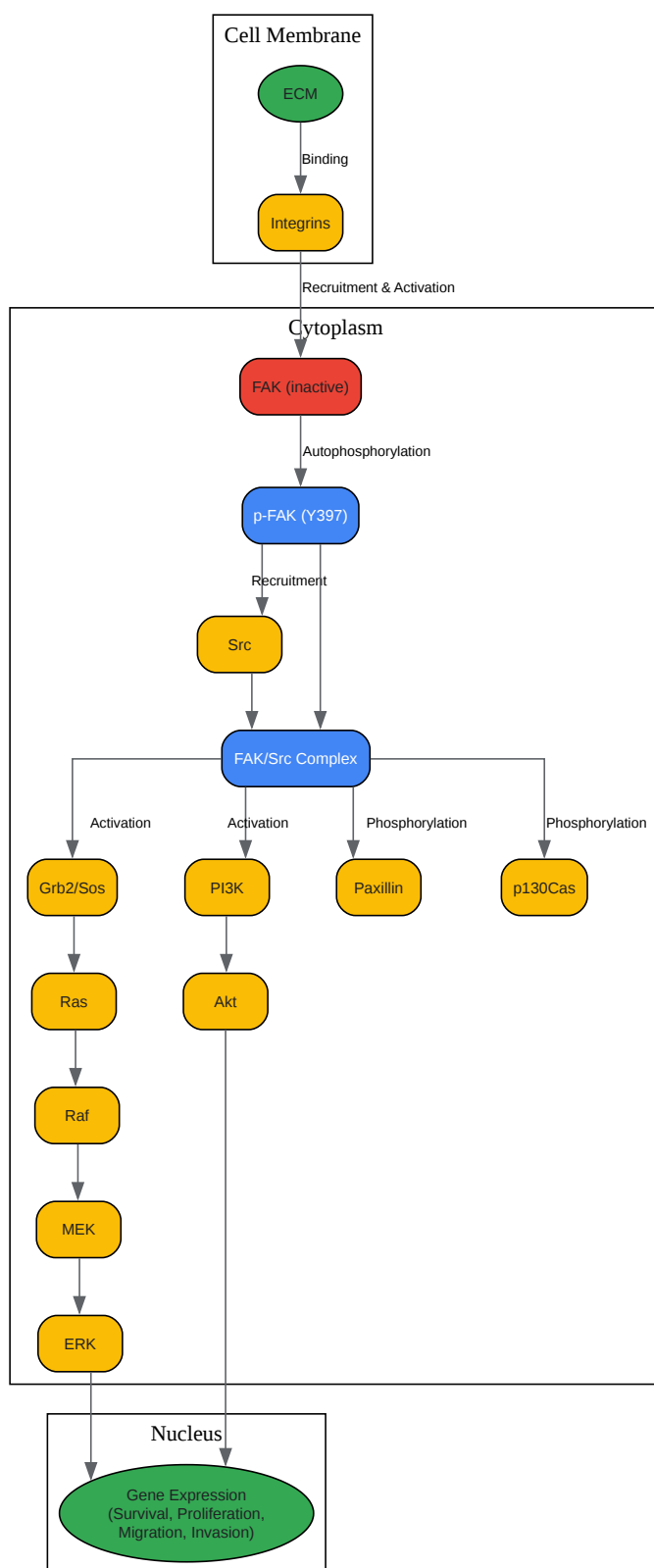
Note: pDC50 is the negative logarithm of the molar concentration of a degrader that is required for 50% degradation of a target protein.

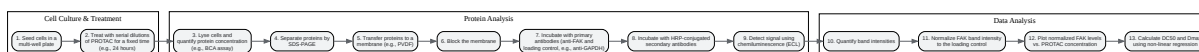
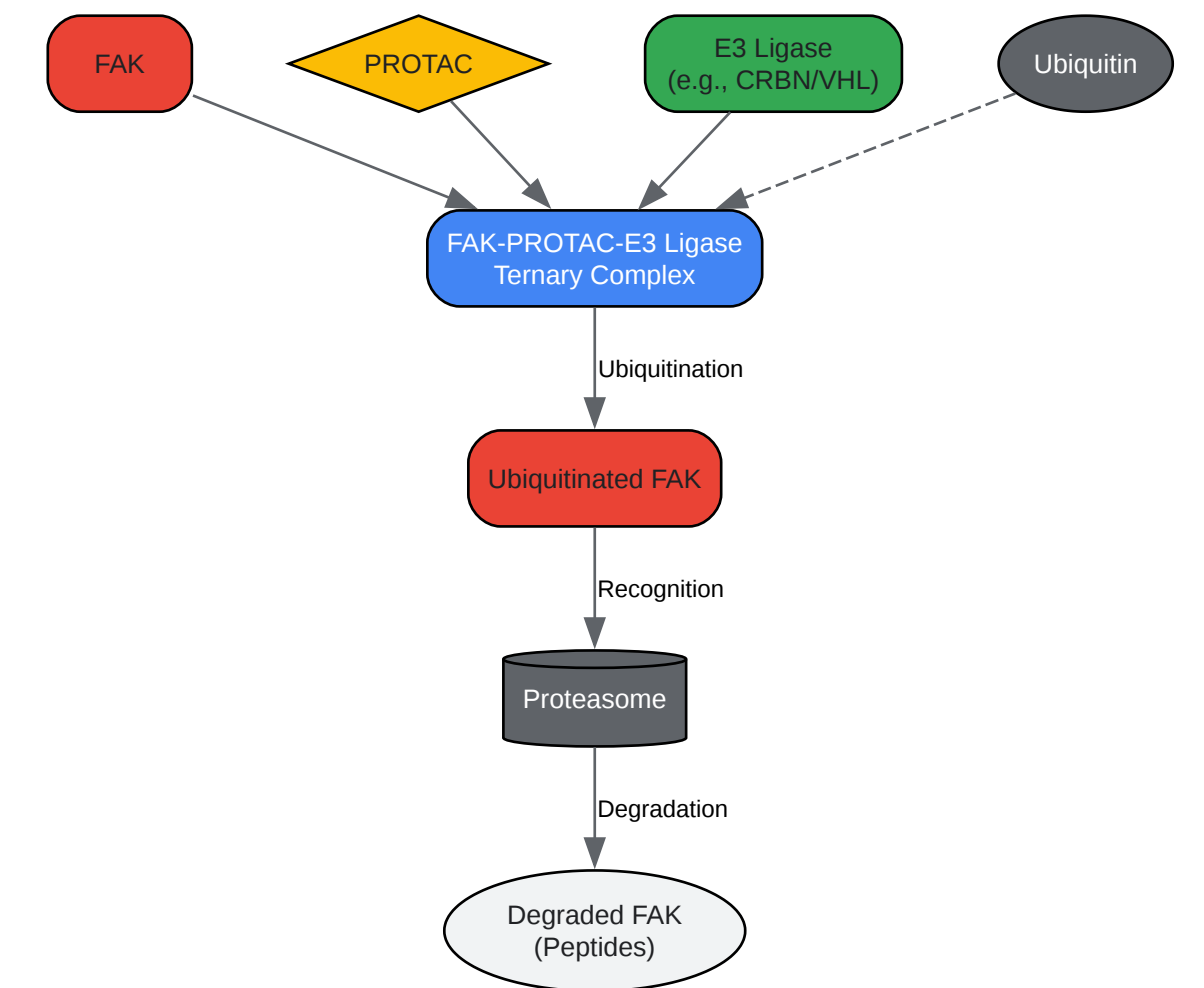
**Table 2: Maximum Degradation (Dmax)**

PROTAC	Cell Line	Dmax (%)	Reference
BI-3663	A549	>95	<a href="#">[4]</a>
Panel of 11 HCC Lines	>80	<a href="#">[4]</a>	
FC-11	PA-1	>99 (at 10 nM)	
Defactinib-PROTAC (D-PROTAC)	A427 (Lung Carcinoma)	>90 (at 800 nM)	<a href="#">[6]</a>
PROTAC A13	A549	85 (at 10 nM)	<a href="#">[2]</a>

## FAK Signaling Pathway and PROTAC Mechanism of Action

FAK is a central node in signaling pathways that regulate cell survival, proliferation, migration, and invasion. Its activation is initiated by integrin clustering upon binding to the extracellular matrix, leading to autophosphorylation at Y397. This creates a binding site for Src family kinases, which in turn phosphorylate other substrates, activating downstream pathways such as PI3K-Akt and MAPK/ERK.





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## References

- 1. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cutting-Edge FAK-targeting PROTACs: design, synthesis, and biological evaluation [jcps.bjmu.edu.cn]
- 4. BI-3663 | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
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